molecular formula C9H8N2S B1345246 1H-indole-2-carbothioamide CAS No. 63071-71-6

1H-indole-2-carbothioamide

Cat. No. B1345246
CAS RN: 63071-71-6
M. Wt: 176.24 g/mol
InChI Key: JFLPYJVQUCPMJT-UHFFFAOYSA-N
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Description

1H-indole-2-carbothioamide is a chemical compound that is part of a broader class of indole derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The indole moiety is a common structural framework in many natural products and pharmaceuticals, and modifications on this core structure, such as the incorporation of a carbothioamide group, can lead to compounds with unique properties and biological activities.

Synthesis Analysis

The synthesis of various 1H-indole-2-carbothioamide derivatives has been reported in the literature. For instance, a series of 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides and their related heterocyclic derivatives were prepared by treating the corresponding hydrazine carbothioamides with suitable reagents . Another efficient synthesis described the preparation of a novel 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex . Additionally, a convenient procedure for the synthesis of 2,N,N-trisubstituted 1H-indole-1-carbothioamides from 2-(acylmethyl)phenyl isocyanides has been developed, showcasing the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure and geometry of 1H-indole-2-carbothioamide derivatives can be studied using various spectroscopic and computational methods. For example, quantum chemical calculations, including density functional theory (DFT), have been used to explain the stability and geometry of these compounds . Crystal structure studies, such as single-crystal X-ray diffraction, provide detailed insights into the three-dimensional arrangement of atoms within the crystal lattice and the nature of intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 1H-indole-2-carbothioamide derivatives can be explored through their participation in various chemical reactions. These compounds can undergo further functionalization and form complexes with metals, as demonstrated by the synthesis of a nickel(II) complex . The presence of reactive sites such as the carbothioamide group allows for a range of chemical transformations that can be utilized to synthesize novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indole-2-carbothioamide derivatives are influenced by their molecular structure. Techniques such as IR, NMR, and mass spectrometry are employed to elucidate the structures and confirm the identity of synthesized compounds . The electronic spectra and magnetic measurements can reveal information about the electronic structure and bonding environment in complexes . Additionally, the cytotoxic effects of these compounds have been evaluated using cell culture studies, indicating their potential as therapeutic agents .

Scientific Research Applications

Indole derivatives, including 1H-indole-2-carbothioamide, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Another example is the 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

  • Antimicrobial Activity Indole derivatives have shown promising antimicrobial activity. For instance, compounds 5-chloro-3-phenyl-N-(8-phenyl-3-oxo-1-thia-azaspiro[4.5]-decan-4-yl)-3-phenyl-1H-indole-2-carboxamide (154) and 5-chloro-N-(2-methyl-8-phenyl-3-oxo-1-thia-4-azaspiro[4.5]-decan-4-yl)-3-phenyl-1H-indole-2-carboxamide (155) were found to be the most active compounds having 8-phenyl spiro ring against H 37 .

  • Medicinal Applications with Metal Complexes The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents. Indole-containing metal complexes have shown significant biological and pharmacological activity in the area of drug discovery .

  • Antiproliferative Activity Indole-based structures have shown promising antiproliferative action, which is crucial in the development of anticancer drugs. A small set of indole-based derivatives were synthesized and their antiproliferative activity was evaluated .

  • Antiproliferative Activity Indole-based structures have shown promising antiproliferative action, which is crucial in the development of anticancer drugs. A small set of indole-based derivatives were synthesized and their antiproliferative activity was evaluated .

  • Medicinal Applications with Metal Complexes The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents. Indole-containing metal complexes have shown significant biological and pharmacological activity in the area of drug discovery .

  • Antimicrobial Activity Among all, compounds 5-chloro-3-phenyl-N-(8-phenyl-3-oxo-1-thia-azaspiro[4.5]-decan-4-yl)-3-phenyl-1H-indole-2-carboxamide (154) (MIC = 3.9 μM) and 5-chloro-N-(2-methyl-8-phenyl-3-oxo-1-thia-4-azaspiro[4.5]-decan-4-yl)-3-phenyl-1H-indole-2-carboxamide (155) (MIC = 7.8 μM) were the most active compounds having 8-phenyl spiro ring against H 37 .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Future Directions

Indole derivatives, including 1H-indole-2-carbothioamide, have been the focus of many researchers due to their biological properties and potential as pharmaceutical compounds . Future research may focus on testing indole scaffolds for maximum activity in pharmacological compounds .

properties

IUPAC Name

1H-indole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLPYJVQUCPMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639990
Record name 1H-Indole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-2-carbothioamide

CAS RN

63071-71-6
Record name 1H-Indole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Jing, F He-Liang, S Jie, C Wei-Xing - … Crystallographica Section C …, 1997 - scripts.iucr.org
The title compound, C21H17N3S, prepared by the reaction of phenyl isothiocyanate with a low-valent titanium reagent, has an intramolecular N—H⋯ N hydrogen bond between the …
Number of citations: 5 scripts.iucr.org
T Miura, K Nakajima, M Nonoyama - Transition metal chemistry, 2003 - Springer
… Comparison of bond lengths of the complexes (Table 2) with those of the literature values for 3-anilino-Nphenyl-1H-indole-2-carbothioamide (referred as ITA) [31] reveals that the indole …
Number of citations: 6 link.springer.com

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